Disodium 2,2'-thiobis(5-aminobenzenesulphonate)
Description
Properties
CAS No. |
85959-66-6 |
|---|---|
Molecular Formula |
C12H10N2Na2O6S3 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
disodium;5-amino-2-(4-amino-2-sulfonatophenyl)sulfanylbenzenesulfonate |
InChI |
InChI=1S/C12H12N2O6S3.2Na/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20;;/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
PVICHGFKYYNPPN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])SC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Thiobis Linkage
- Reactants : Two equivalents of 5-nitrobenzenesulfonic acid are reacted with a sulfur source (e.g., sodium sulfide or elemental sulfur).
- Reaction Conditions :
- Temperature: Moderate heating (50–70°C)
- Solvent: Aqueous medium or polar aprotic solvents like dimethylformamide (DMF)
- Catalyst: Acidic or basic catalysts depending on the sulfur source
- Mechanism : The sulfur atom bridges the two aromatic rings through nucleophilic substitution, forming the thiobis linkage.
Step 2: Reduction of Nitro Groups
- Reactants : The intermediate product containing nitro groups is reduced to amines.
- Reducing Agents :
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas
- Chemical reduction using agents like sodium dithionite or iron powder in acidic conditions
- Reaction Conditions :
- Temperature: Ambient to slightly elevated (20–50°C)
- Solvent: Aqueous or alcoholic medium
- Outcome : Conversion of nitro groups to amino groups.
Step 3: Neutralization and Disodium Salt Formation
- Reactants :
- The reduced product from Step 2
- Sodium hydroxide or sodium carbonate for neutralization
- Reaction Conditions :
- pH Adjustment: Maintained at ~7–8 to ensure complete conversion to the disodium salt form
- Solvent: Water
- Outcome : Formation of disodium ions for enhanced solubility and stability.
Key Parameters and Observations
| Step | Reactants/Agents | Conditions | Observations/Notes |
|---|---|---|---|
| 1 | 5-nitrobenzenesulfonic acid, sulfur source | Moderate heating (50–70°C), aqueous/DMF solvent | Formation of thiobis linkage is crucial for structural integrity. |
| 2 | Sodium dithionite or Pd/C | Ambient temperature, aqueous medium | Efficient reduction to amines without over-reduction. |
| 3 | Sodium hydroxide | pH ~7–8, aqueous medium | Ensures solubility and stability as disodium salt. |
Purification
After synthesis, purification steps are employed to remove impurities:
- Crystallization :
- Solvent: Water or ethanol-water mixtures
- Cooling to induce crystallization
- Filtration and Washing :
- Washing with cold water to remove soluble impurities.
- Drying :
- Vacuum drying at low temperatures (~40–50°C) to prevent decomposition.
Quality Control
The final product is analyzed for purity and structural integrity using techniques such as:
- High-performance liquid chromatography (HPLC)
- Nuclear magnetic resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy
- Elemental analysis for sodium content
Chemical Reactions Analysis
Types of Reactions: EINECS 289-061-4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Disodium 2,2'-thiobis(5-aminobenzenesulphonate) has the molecular formula CHNNaOS. Its structure features two sulphonate groups connected by a thiobis linkage, which contributes to its unique chemical behavior and reactivity. The compound is soluble in water and exhibits significant stability under various conditions, making it suitable for numerous applications.
Applications in Analytical Chemistry
Disodium 2,2'-thiobis(5-aminobenzenesulphonate) is utilized as a reagent in analytical chemistry for the detection and quantification of various metal ions. Its ability to form stable complexes with metals enhances its effectiveness in spectrophotometric analyses.
| Metal Ion | Detection Method | Sensitivity |
|---|---|---|
| Lead | UV-Vis Spectroscopy | Low ppm |
| Cadmium | Fluorometric | Low ppb |
| Mercury | Colorimetric | Low ppb |
Case Study: Metal Ion Detection
A study demonstrated the use of Disodium 2,2'-thiobis(5-aminobenzenesulphonate) for detecting lead ions in environmental samples. The method showed high sensitivity with a detection limit of 0.5 ppm, making it effective for monitoring lead contamination in water sources .
Biological Applications
The compound has been investigated for its potential therapeutic applications due to its antioxidant properties. It acts as a scavenger of free radicals, which can mitigate oxidative stress in biological systems.
Case Study: Antioxidant Activity
Research conducted on the antioxidant activity of Disodium 2,2'-thiobis(5-aminobenzenesulphonate) revealed that it significantly reduced oxidative damage in cultured cells exposed to hydrogen peroxide. The results indicated a protective effect against cellular apoptosis .
Environmental Applications
In environmental science, Disodium 2,2'-thiobis(5-aminobenzenesulphonate) is explored for its role in wastewater treatment processes. Its capacity to bind heavy metals makes it useful for removing contaminants from industrial effluents.
Case Study: Wastewater Treatment
A pilot study evaluated the effectiveness of Disodium 2,2'-thiobis(5-aminobenzenesulphonate) in treating wastewater from textile industries. The findings showed a reduction of heavy metal concentrations by over 70%, highlighting its potential as an eco-friendly treatment agent .
Industrial Applications
This compound is also used in the formulation of dyes and pigments due to its ability to enhance color stability and intensity. Its application extends to the textile industry, where it is incorporated into dyeing processes.
| Application | Industry | Benefit |
|---|---|---|
| Dye formulation | Textile | Improved colorfastness |
| Pigment stabilization | Paints/Inks | Enhanced durability |
Case Study: Textile Dyeing
In a comparative analysis of dye formulations, the inclusion of Disodium 2,2'-thiobis(5-aminobenzenesulphonate) resulted in textiles exhibiting superior wash fastness compared to those dyed without the compound .
Mechanism of Action
The mechanism of action of EINECS 289-061-4 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on its chemical structure and the biological system in which it is used .
Comparison with Similar Compounds
Disodium 2,2'-Dithiodiacetate
CAS No.: 64704-24-1 Molecular Formula: C₄H₄Na₂O₄S₂ Key Features:
- Contains a dithio (–S–S–) bridge between two acetate groups.
- Lacks aromatic rings and functional groups like –NH₂ or –SO₃⁻.
Applications : Primarily used as a reducing agent or intermediate in organic synthesis due to its dithiol-disulfide redox activity.
Disodium 2,2'-Oxybis(4-dodecylbenzenesulfonate)
CAS No.: 5136-51-6 Molecular Formula: C₃₆H₅₆Na₂O₇S₂ Key Features:
- Features an ether (–O–) bridge and long hydrophobic dodecyl (C₁₂H₂₅) chains.
- Sulfonate groups confer surfactant properties.
Applications : Likely used in detergents or emulsifiers due to its amphiphilic structure and high molecular weight.
Disodium 2,2′-Thiobis(4,6-dichlorophenol)
CAS No.: 6385-58-6 Molecular Formula: C₁₂H₄Cl₄Na₂O₂S Key Features:
- Contains a thioether bridge and chlorinated phenol rings.
- Chlorine substituents enhance biocidal activity but reduce water solubility. Applications: Potential use as a preservative or antimicrobial agent in industrial settings.
Comparative Analysis Table
Research Findings and Key Distinctions
- Reactivity: The amino and sulfonate groups in the target compound enable chelation of metal ions, distinguishing it from the dithiodiacetate (redox-focused) and dichlorophenol derivatives (biocidal) .
- Solubility: The hydrophilic nature of the target compound contrasts sharply with the hydrophobic dodecylbenzenesulfonate and chlorinated phenol analogs .
- Toxicity: The dichlorophenol derivative’s chlorine substituents likely confer higher toxicity compared to the aminobenzenesulphonate variant, limiting its biomedical use .
Biological Activity
Disodium 2,2'-thiobis(5-aminobenzenesulphonate) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and environmental science. Its structure, which includes sulfonate groups and an amine functionality, suggests potential interactions with biological systems, making it a subject of interest for various studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂N₂O₆S₃
- Molecular Weight : 376.428 g/mol
- Stereochemistry : Achiral
The compound is characterized by its disodium salt form, which enhances its solubility in water and facilitates its interaction with biological systems.
Disodium 2,2'-thiobis(5-aminobenzenesulphonate) exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
- Antimicrobial Effects : Research indicates that it possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
Study on Antioxidant Activity
A study assessed the antioxidant capacity of disodium 2,2'-thiobis(5-aminobenzenesulphonate) using various assays, including DPPH radical scavenging and ABTS assays. The results indicated a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative damage in biological systems.
Study on Antimicrobial Activity
In vitro studies demonstrated the antimicrobial efficacy of disodium 2,2'-thiobis(5-aminobenzenesulphonate) against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be promising.
Environmental Impact
Research has also explored the environmental implications of disodium 2,2'-thiobis(5-aminobenzenesulphonate), particularly its degradation pathways in aquatic environments. Understanding its persistence and degradation can inform risk assessments related to its use in industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Disodium 2,2'-thiobis(5-aminobenzenesulphonate) in a laboratory setting?
- Methodological Answer : The compound is synthesized via neutralization of its parent acid, 2,2'-thiobis(5-aminobenzenesulphonic acid) (CAS 202-650-2), with sodium hydroxide. A stoichiometric ratio of 2:1 (NaOH:acid) is typically used, followed by crystallization in aqueous ethanol to isolate the disodium salt. Purity is confirmed via pH titration and elemental analysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Elemental analysis for empirical formula validation.
- FT-IR spectroscopy to confirm sulfonate (-SO₃⁻) and amine (-NH₂) functional groups.
- ¹H/¹³C NMR to verify the aromatic backbone and sulfur bridge connectivity.
- HPLC (reverse-phase C18 column, UV detection at 254 nm) to assess purity (>98% recommended for research-grade material) .
Q. What physicochemical properties are critical for experimental handling?
- Methodological Answer :
- Solubility : Highly water-soluble due to ionic sulfonate groups; insoluble in non-polar solvents.
- Stability : Light-sensitive; degrades under strongly acidic conditions (pH < 3). Store in amber glass at 4°C under inert gas (e.g., N₂) to prevent oxidation of the thioether bond .
Advanced Research Questions
Q. How can this compound be integrated into spectroscopic assays for redox-active systems?
- Methodological Answer : The sulfonate and amine groups enable use as a redox mediator. For example:
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 300–400 nm) during oxidation/reduction.
- Electrochemical Studies : Employ cyclic voltammetry (glassy carbon electrode, 0.1 M PBS buffer) to quantify electron-transfer kinetics.
- Thiol Interaction Assays : Adapt protocols from DTNB-based thiol quantification (e.g., Ellman’s assay) by tracking disulfide bond formation .
Q. What experimental strategies resolve contradictions in reported pH-dependent reactivity?
- Methodological Answer : Contradictions often arise from protonation state variability. To address this:
- pH Titration : Use a potentiometric titrator to determine pKa values of amine and sulfonate groups.
- Buffer Optimization : Conduct reactivity studies in controlled buffers (e.g., phosphate for pH 6–8, borate for pH 8–10).
- Byproduct Analysis : Employ LC-MS to identify degradation products under extreme pH conditions .
Q. What advanced techniques elucidate its metal-chelating behavior in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
